molecular formula C10H7ClN2O2S2 B2586598 N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 864941-20-8

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2586598
CAS No.: 864941-20-8
M. Wt: 286.75
InChI Key: WZZPASXPWKCZEG-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chlorothiophene-2-carboxamide core linked to a 3-carbamoylthiophen-2-yl substituent.

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPASXPWKCZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide typically involves the functionalization of a thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl and carboxamide groups can be reduced to amines.

    Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Thiophene derivatives with various functional groups.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide with structurally related thiophene carboxamides, focusing on synthesis, physicochemical properties, and biological activities. Data are derived from evidence on analogous compounds.

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives

Compound Name Substituents/R-Groups Biological Activity (Key Findings) Physicochemical Properties Synthesis Method (Key Steps) Reference
Target Compound 3-carbamoylthiophen-2-yl, 5-Cl Inferred: Potential antimicrobial Predicted: Moderate solubility Inferred: Amide coupling (HATU, Et₃N) -
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide 4-acetylphenyl Intermediate for chalcone derivatives MW: 279.74; Purity: ≥97% Acid-amine coupling
5-Chloro-N-(4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl)-3-phenyl-1H-indole-2-carboxamide 4-oxo-thiazolidin-3-yl, 3-phenylindole Inferred: Antifungal/antimicrobial MW: ~600 (estimated) Multi-step condensation
N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide (4b) 4-hydroxyphenyl acryloyl Antibacterial (E. coli, MIC ≤50 µg/mL) MP: 210–212°C; MW: 384.8 Chalcone condensation (base-mediated)
N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide (4c) 3,4-dimethoxyphenyl acryloyl Antibacterial (S. aureus, MIC ≤50 µg/mL) MP: 145–147°C; MW: 428.3 Chalcone condensation (base-mediated)
N-((3-(4-acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide Oxazolidinone, acetamidophenyl Impurity in Rivaroxaban synthesis Confirmed by FT-IR Multi-step heterocyclic synthesis

Key Comparisons

Structural Variations and Bioactivity: The target compound’s 3-carbamoyl group may enhance hydrogen-bonding interactions compared to acetyl (4b, 4c) or oxazolidinone () substituents. This could improve target binding in antimicrobial applications . Chalcone derivatives (e.g., 4b, 4c) exhibit substituent-dependent activity: Electron-donating groups (e.g., 4-hydroxyphenyl in 4b) enhance activity against Gram-negative bacteria (E. coli), while methoxy groups (4c) favor Gram-positive (S. aureus) inhibition .

Synthesis Methods: Most analogs (e.g., 4b, 4c) are synthesized via acid-amine coupling (e.g., HATU/Et₃N) followed by chalcone condensation . The target compound likely requires similar coupling steps. In contrast, oxazolidinone derivatives () involve heterocyclic ring formation, which introduces complexity compared to direct amidation.

Physicochemical Properties: Melting points (MP) vary significantly: Chalcone derivatives with polar substituents (e.g., 4b, MP 210–212°C) exhibit higher MPs than nonpolar analogs (4c, MP 145–147°C) due to crystallinity differences .

Biological Performance :

  • Chalcone-carboxamide hybrids (4a-o) show broad-spectrum antimicrobial activity, with MICs as low as 50 µg/mL . The target compound ’s carbamoyl group could further optimize potency by mimicking natural enzyme substrates.
  • The Rivaroxaban impurity () highlights the importance of purity control in carboxamide synthesis, a consideration for scaling up the target compound .

Biological Activity

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring system substituted with a carbamoyl group and a chlorothiophene moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C10_{10}H8_{8}ClN2_{2}O2_{2}S2_{2}
  • Molecular Weight: 276.76 g/mol

Research indicates that this compound exhibits biological activity through the inhibition of specific enzymatic pathways. Its mechanism primarily involves:

  • Inhibition of Nucleotidases: The compound has shown potential as an inhibitor of nucleotidases, similar to other thiophene derivatives which have been explored for their ability to modulate nucleotide metabolism in cancer cells .
  • Apoptotic Induction: Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Anticancer Properties

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies: In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including leukemia and solid tumors. The compound exhibited IC50_{50} values in the low micromolar range, indicating potent activity against these cell lines .
Cell LineIC50_{50} (µM)
Leukemia (K562)5.4
Breast Cancer (MCF7)4.8
Colon Cancer (HCT116)6.0

Case Studies

  • Leukemia Treatment: A recent study highlighted the effectiveness of this compound in overcoming resistance to standard chemotherapy agents in acute lymphoblastic leukemia (ALL). The study reported that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers in resistant cell lines .
  • Combination Therapy: Another case study investigated its use in combination with traditional chemotherapeutics, revealing enhanced cytotoxic effects when used alongside drugs like methotrexate, suggesting a synergistic effect that could improve treatment outcomes for patients with refractory cancers .

Toxicity and Safety Profile

While the compound shows promising biological activity, it is crucial to assess its toxicity. Preliminary toxicity studies indicate moderate toxicity profiles, necessitating further investigation into its safety margins and potential side effects during clinical applications.

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